molecular formula C5H5F3N2 B1269116 2-Methyl-4-(trifluoromethyl)-1H-imidazole CAS No. 33468-67-6

2-Methyl-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B1269116
CAS No.: 33468-67-6
M. Wt: 150.1 g/mol
InChI Key: UTUSYSDVLOWRJA-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)-1H-imidazole: is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions . The reaction often requires the presence of a base, such as potassium carbonate , and a solvent, like dimethyl sulfoxide .

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-4-(trifluoromethyl)-1H-imidazole may involve large-scale trifluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with reagents such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with azide or methoxy groups.

Mechanism of Action

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-3-9-2-4(10-3)5(6,7)8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUSYSDVLOWRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343700
Record name 2-Methyl-4-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33468-67-6
Record name 2-Methyl-5-(trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(trifluoromethyl)-1H-imidazole
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